molecular formula C10H9BrN2 B11870384 7-Bromo-N-methylquinolin-2-amine

7-Bromo-N-methylquinolin-2-amine

Cat. No.: B11870384
M. Wt: 237.10 g/mol
InChI Key: QEAYLYXHQWVAOF-UHFFFAOYSA-N
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Description

7-Bromo-N-methylquinolin-2-amine (CID 59665497) is an organic compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . This compound belongs to the quinoline family, a privileged scaffold in medicinal chemistry known for its wide array of biological activities and significant role in drug discovery . Its structure features a bromine atom at the 7-position of the benzene ring and a methyl-substituted amino group at the 2-position of the pyridine ring, making it a valuable intermediate for synthetic elaboration. The primary research value of this compound lies in its utility as a key synthetic building block, particularly in cross-coupling reactions. The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, allowing researchers to introduce diverse carbon-based substituents and construct more complex molecular architectures . This is instrumental in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Researchers investigating neurodegenerative diseases may find this compound particularly relevant. 2-Aminoquinoline-based scaffolds are actively explored as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in conditions like Alzheimer's, Parkinson's, and stroke . The 2-aminoquinoline moiety can act as a bioisostere for L-arginine, mimicking the natural substrate of NOS enzymes, but with more favorable pharmacokinetic properties and blood-brain barrier penetrability . The structural features of this compound provide a foundation for developing inhibitors that achieve high selectivity for nNOS over related isoforms (eNOS and iNOS), which is crucial for avoiding cardiovascular complications or impaired immune function . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

7-bromo-N-methylquinolin-2-amine

InChI

InChI=1S/C10H9BrN2/c1-12-10-5-3-7-2-4-8(11)6-9(7)13-10/h2-6H,1H3,(H,12,13)

InChI Key

QEAYLYXHQWVAOF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=CC(=C2)Br)C=C1

Origin of Product

United States

The Quinoline Core: a Foundation of Chemical and Medicinal Significance

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of both organic and medicinal chemistry. nih.govorientjchem.org Its unique structure imparts a range of chemical properties, including the ability to undergo both electrophilic and nucleophilic substitution reactions, allowing for a wide array of chemical modifications. orientjchem.org This versatility has made quinoline and its derivatives a focal point for synthetic chemists.

From a medicinal standpoint, the quinoline core is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net This is evidenced by the numerous quinoline-based compounds that have found use as therapeutic agents. ijpsjournal.com The quinoline motif is present in a variety of natural products, most notably the cinchona alkaloids like quinine, which has a long history in the treatment of malaria. ijpsjournal.comnih.gov The success of these natural compounds has spurred the development of synthetic quinoline derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijpsjournal.com

Table 1: Prominent Quinoline-Based Drugs and Their Applications

DrugTherapeutic Application
ChloroquineAntimalarial
MefloquineAntimalarial
QuinineAntimalarial
BedaquilineAntitubercular
CiprofloxacinAntibacterial

Strategic Modifications: the Role of Halogenation and N Methylation

The specific chemical features of 7-Bromo-N-methylquinolin-2-amine, namely the bromine atom at the 7-position and the N-methyl group at the 2-amino position, are not arbitrary. These modifications are deliberately investigated by chemists to modulate the properties of the parent quinoline (B57606) scaffold.

The introduction of halogen atoms, such as bromine, into a molecular structure is a common strategy in medicinal chemistry. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of quinolines, halogenation has been shown to enhance antibacterial and biofilm-eradicating activities. nih.gov The bromine atom on the 7-position of the quinoline ring can also serve as a chemical handle, facilitating further synthetic modifications through cross-coupling reactions.

N-methylation, the addition of a methyl group to a nitrogen atom, is another critical tool in drug design. This modification can alter a compound's solubility, membrane permeability, and metabolic fate. In the case of this compound, the N-methyl group on the 2-amino substituent can influence the molecule's electronic properties and its potential interactions with biological macromolecules.

The Current Research Frontier: 7 Bromo N Methylquinolin 2 Amine and Its Analogs

Conventional and Established Synthetic Strategies

A variety of named reactions, discovered in the late 19th and early 20th centuries, form the classical foundation of quinoline synthesis. iipseries.org These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents under harsh conditions.

The Knorr quinoline synthesis involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline, typically by using a strong acid like sulfuric acid. chempedia.infoyoutube.comsynarchive.com The reaction proceeds through the initial formation of a β-anilinoacrylate from an aniline and a β-ketoester, which then cyclizes upon heating in acid. quimicaorganica.org

To synthesize a precursor for this compound using this method, one would start with 3-bromoaniline (B18343). The reaction with a suitable β-ketoester, such as ethyl acetoacetate, would lead to the formation of 7-bromo-4-methyl-2-hydroxyquinoline. This intermediate would then require subsequent chemical transformations, such as chlorination of the hydroxyl group followed by nucleophilic substitution with methylamine, to arrive at the desired product. The conditions for the Knorr synthesis can sometimes lead to the formation of 4-hydroxyquinoline (B1666331) isomers as competing products, depending on the amount of acid used. wikipedia.org

Table 1: Knorr Quinoline Synthesis Overview

Starting Materials Key Reagents Product Type Reference
Aryl amine, β-ketoester Strong acid (e.g., H₂SO₄, PPA) 2-Hydroxyquinoline chempedia.infowikipedia.org

The Friedländer synthesis is one of the most direct and versatile methods for producing poly-substituted quinolines. eurekaselect.comorganicreactions.org It involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). organicreactions.orgijcce.ac.ir The reaction is believed to proceed through the initial formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. thieme-connect.com

This method's key advantage is its convergence, allowing for the direct construction of the substituted quinoline core. For a 7-bromo substituted quinoline, a 2-amino-4-bromobenzaldehyde (B1289445) or a 2-amino-4-bromophenyl ketone would serve as the starting aryl component. For instance, the condensation of 2-amino-5-chlorobenzophenone (B30270) with dimedone has been shown to be an efficient application of the Friedländer reaction. ijcce.ac.ir By analogy, reacting a 2-amino-4-bromophenyl ketone with a suitable carbonyl compound would provide a direct route to a 7-bromoquinoline (B152726) scaffold. Various catalysts, including acids, bases, and heterogeneous catalysts like silica-supported P₂O₅, have been employed to improve reaction efficiency and yield. eurekaselect.comijcce.ac.ir

Table 2: Friedländer Condensation for Quinoline Synthesis

Aryl Component Methylene (B1212753) Component Catalyst Product Type Reference
o-Aminoaryl aldehyde/ketone Ketone/aldehyde with α-CH₂ Acid or Base Polysubstituted quinoline organicreactions.orgresearchgate.net
2-Amino-4-bromobenzaldehyde Acetaldehyde NaOH 7-Bromoquinoline N/A

The Pfitzinger–Borsche reaction provides a pathway to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgpharmaguideline.com The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an isatoic acid intermediate. This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net To obtain a 7-bromoquinoline derivative, one would utilize 5-bromoisatin (B120047) as the starting material. The resulting 7-bromoquinoline-4-carboxylic acid can then be decarboxylated to yield the 7-bromoquinoline core. pharmaguideline.com

The Doebner–von Miller reaction is a modification of the Skraup synthesis where an aniline reacts with an α,β-unsaturated aldehyde or ketone under acidic conditions. wikipedia.orgsynarchive.com This method is also known as the Skraup-Doebner-von Miller synthesis. iipseries.org The reaction can be catalyzed by Lewis acids or Brønsted acids. wikipedia.org For example, reacting 3-bromoaniline with an α,β-unsaturated carbonyl compound like acrolein (which can be generated in situ from glycerol) would produce 7-bromoquinoline. chemicalbook.com A significant challenge with this method is the potential for polymerization of the unsaturated carbonyl substrate, though this can be mitigated by using a biphasic reaction medium. nih.gov

Table 3: Pfitzinger and Doebner-von Miller Reactions

Reaction Name Starting Materials Key Reagents Primary Product Reference
Pfitzinger–Borsche Isatin (or derivative), Carbonyl compound Strong base (e.g., KOH) Quinoline-4-carboxylic acid wikipedia.orgresearchgate.net

The Skraup synthesis is a classic, albeit often harsh, method for preparing quinolines. researchgate.net The reaction involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene, which often corresponds to the starting aniline). pharmaguideline.comorganicreactions.org The reaction is initiated by the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.com The aromatic amine then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to yield the quinoline product. organicreactions.org

To prepare 7-bromoquinoline, 3-bromoaniline would be the required starting material. chemicalbook.com Despite its utility for synthesizing unsubstituted or simply substituted quinolines, the Skraup reaction suffers from several drawbacks. The reactions are typically carried out at high temperatures and can be violent or difficult to control. researchgate.net The use of large quantities of concentrated sulfuric acid also presents environmental and handling challenges. nih.govresearchgate.net

Advanced Catalytic Approaches in Quinoline Synthesis

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, offering milder reaction conditions, greater functional group tolerance, and improved efficiency over classical methods. researchgate.netias.ac.in

Transition-metal-catalyzed reactions provide sophisticated strategies for constructing the quinoline skeleton or for functionalizing a pre-existing quinoline core. researchgate.netias.ac.in These methods are particularly valuable for introducing specific substituents with high regioselectivity.

A robust strategy for preparing 7-substituted aminoquinolines involves using a pre-formed 7-bromo-4-chloroquinoline (B1278252) as a key intermediate. nih.gov This intermediate allows for selective functionalization at either the 7-position (via cross-coupling) or the 4-position (via nucleophilic aromatic substitution). For example, palladium-catalyzed cross-coupling reactions such as the Suzuki, Ullmann, and Negishi reactions can be used to introduce aryl or alkyl groups at the 7-position of the quinoline ring. nih.gov

Furthermore, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are instrumental in forming C-N bonds. A documented approach for a related compound involves the palladium-catalyzed coupling of a bromoquinoline intermediate with a protected amine, followed by deprotection. To achieve the target molecule, this compound, a potential route could involve the synthesis of 7-bromo-2-chloroquinoline. This intermediate could then undergo a palladium-catalyzed amination with methylamine.

Alternatively, direct C-H functionalization of the quinoline ring is an increasingly studied area, providing an atom-economical approach to substituted quinolines. acs.org However, controlling the site-selectivity on the carbocyclic ring (C5-C8) remains a significant challenge. acs.org The N-methylation step itself can be achieved through various means, including direct alkylation of the precursor amine or via a reductive amination pathway. nih.gov

Table 4: Examples of Advanced Synthetic Approaches

Reaction Type Key Intermediate/Substrate Catalyst/Reagents Purpose Reference
Suzuki/Ullmann/Negishi Coupling 7-Bromo-4-chloroquinoline Pd catalyst, appropriate coupling partner Functionalization at C7-position nih.gov
Buchwald-Hartwig Amination Bromoquinoline Pd catalyst, phosphine (B1218219) ligand, base, amine C-N bond formation

An in-depth analysis of the synthetic pathways leading to this compound and its structural analogs reveals a landscape rich with both classic and contemporary chemical strategies. The construction of the quinoline core, a privileged scaffold in medicinal chemistry and materials science, has been the subject of extensive research. nih.govmdpi.com Methodologies for its synthesis and subsequent functionalization are diverse, ranging from transition-metal-catalyzed cross-couplings to metal-free and multi-component reactions. This article focuses on the specific synthetic approaches relevant to the formation of this compound and related quinoline derivatives, with a particular emphasis on regiochemical control.

1 Synthetic Methodologies for this compound and Structurally Related Quinoline Derivatives

The synthesis of functionalized quinolines is a cornerstone of heterocyclic chemistry, with a vast array of methods developed to afford specific substitution patterns. These methods can be broadly categorized into those that employ metal catalysts and those that are metal-free.

1 Palladium-Catalyzed Sonogashira Coupling: Application and Optimization in Quinoline Derivatization

The Sonogashira cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been extensively applied to the derivatization of quinoline scaffolds. mdpi.com This reaction is particularly useful for introducing alkynyl moieties, which are versatile functional groups that can be further elaborated. nih.gov

Research has demonstrated the successful Sonogashira coupling of various haloquinolines with a range of terminal alkynes. For instance, the coupling of 2-aryl-4-chloro-3-iodoquinoline derivatives with terminal alkynes has been shown to proceed with high regioselectivity. unisa.ac.za In the presence of a bis(triphenylphosphine)palladium(II) chloride and copper iodide catalyst system in triethylamine, the reaction exclusively yields 3-(alkynyl)-2-aryl-4-chloroquinolines. unisa.ac.za However, by using an excess of the terminal alkyne and a solvent system of dioxane-water, the reaction can be driven to produce 2-aryl-3,4-bis(alkynyl)quinoline derivatives in a single step. unisa.ac.za

The synthesis of alkynylquinoline-5,8-diones has also been achieved via a palladium-catalyzed Sonogashira reaction of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes, affording the products in good to excellent yields (50-85%). ajouronline.comresearchgate.net Ynones, which are important precursors for quinoline synthesis, can themselves be prepared through the Sonogashira coupling of iodoanilines with terminal alkynes. mdpi.com

Optimization of the Sonogashira reaction often involves the screening of different palladium sources, ligands, and copper co-catalysts to improve yields and reaction conditions. mdpi.com The use of palladium carbene complexes, both alone and in conjunction with triphenylphosphine, has been shown to be effective. mdpi.com

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling in Quinoline Synthesis

Quinoline Substrate Coupling Partner Catalyst System Product Yield Reference
2-aryl-4-chloro-3-iodoquinoline Terminal alkyne (1 equiv.) PdCl₂(PPh₃)₂/CuI/NEt₃ 3-(alkynyl)-2-aryl-4-chloroquinoline N/A unisa.ac.za
2-aryl-4-chloro-3-iodoquinoline Terminal alkyne (2.5 equiv.) PdCl₂(PPh₃)₂/CuI/NEt₃ in dioxane-water 2-aryl-3,4-bis(alkynyl)quinoline N/A unisa.ac.za
6,7-dibromoquinoline-5,8-dione Terminal alkyne Palladium catalysis Alkynylquinoline-5,8-dione 50-85% ajouronline.comresearchgate.net

2 Copper-Mediated Coupling Processes in Quinoline Synthesis

Copper-mediated reactions have a long history in organic synthesis, with the Ullmann coupling being a classic example. acs.org In recent years, copper catalysis has seen a resurgence for the construction of carbon-heteroatom and carbon-carbon bonds in the synthesis of quinoline derivatives. These methods often offer a more economical alternative to palladium-catalyzed reactions.

An efficient copper-mediated approach for the synthesis of 3-heteroaryl quinolones has been developed through the direct C-H functionalization and cross-coupling of quinolones with various azoles. rsc.org This strategy provides a convenient route to a variety of substituted quinolones. rsc.org Furthermore, a regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles has been described via a copper-mediated tandem reaction. rsc.org This process involves a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene nitriles, followed by a copper-catalyzed reductive amination and intramolecular cyclization. rsc.org

Copper(II)-mediated radical cross-dehydrogenative coupling has also been employed for the synthesis of 4-carboxy-quinolin-2-ones from linear anilides in a one-pot procedure. whiterose.ac.uk The versatility of copper catalysis is further highlighted by its use in the amination of aryl chlorides under mild conditions, a reaction of significant importance for the synthesis of aminoquinoline derivatives. acs.org

3 Other Metal-Catalyzed Cyclizations and Functionalizations for Quinoline Frameworks

Beyond palladium and copper, a variety of other transition metals have been utilized to catalyze the synthesis and functionalization of quinolines. These include rhodium, iridium, iron, and indium, each offering unique reactivity and selectivity. acs.org

A trimetallic system of Pd/Fe/In has been shown to promote the three-component coupling of primary alcohols, nitroarenes, and terminal alkenes to construct quinoline frameworks in a single operation. doaj.org Rhodium and iridium catalysts have been instrumental in the site-selective C-H functionalization of quinolines, allowing for derivatization at positions other than the typically more reactive C2 position. acs.orgnih.gov For example, rhodium has been used for the C8 bromination of quinoline N-oxides. nih.gov

Indium and tin chlorides have been employed in the synthesis of quinolin-8-amines and quinoxalines from N-propargyl aniline derivatives. rsc.org Depending on the substituents and the choice of metal, the reaction can be directed towards either the quinoline or quinoxaline (B1680401) product. rsc.org

2 Metal-Free and Organocatalytic Protocols for Quinoline Synthesis

In the pursuit of greener and more sustainable chemical processes, significant efforts have been directed towards the development of metal-free and organocatalytic methods for quinoline synthesis. nih.govmdpi.commdpi.com These approaches avoid the use of potentially toxic and expensive transition metals. nih.gov

A variety of classical named reactions for quinoline synthesis, such as the Skraup, Doebner-Von Miller, and Friedländer syntheses, have been adapted to operate under metal-free conditions, often with improvements in efficiency and reaction conditions through the use of microwave irradiation or ionic liquids. nih.govmdpi.com

Iodine is a notable organocatalyst that has been used in the Friedländer synthesis of quinolines. rsc.org A metal-free strategy for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines has been developed using iodine catalysis, which facilitates the functionalization of C(sp³)–H bonds and subsequent tandem cyclization. nih.govacs.org This method demonstrates good functional group tolerance and scalability. nih.gov

Furthermore, an electrocatalytic [4+2] annulation has been developed for the synthesis of fused tricyclic quinoline derivatives. acs.org This method, which uses a catalytic amount of an iodide salt, is metal-free and avoids the need for chemical oxidants. acs.org

3 Multi-Component Reactions for Diverse Quinoline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as quinoline derivatives, in a single step from three or more starting materials. rsc.orgrsc.org MCRs are characterized by their high atom economy and the ability to generate structural diversity. rsc.org

Several types of MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of a wide range of quinoline scaffolds. rsc.orgrsc.org A one-pot, three-component reaction of anilines, aldehydes, and phenylacetylene (B144264) in water, promoted by hydrochloric acid, provides a greener route to 2,4-diaryl-quinoline derivatives. ufms.br Another MCR involves the reaction of acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)₃ to produce quinolines in good yields under mild conditions. researchgate.net

Table 2: Examples of Multi-Component Reactions for Quinoline Synthesis

Reaction Type Reactants Catalyst/Promoter Product Type Reference
Povarov, Gewald, Ugi Various Various metal or organic catalysts Diverse quinoline scaffolds rsc.orgrsc.org
One-pot three-component Aniline derivatives, aldehyde derivatives, phenylacetylene Hydrochloric acid in water 2,4-diaryl-quinoline derivatives ufms.br
One-pot three-component Acetals, aromatic amines, alkynes Bi(OTf)₃ Substituted quinolines researchgate.net

Spectroscopic Characterization and Computational Analysis for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 7-Bromo-N-methylquinolin-2-amine by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the five protons on the quinoline (B57606) ring system. Their specific chemical shifts and coupling patterns are dictated by their position relative to the bromine atom and the N-methylamino group. Protons on the pyridine (B92270) ring are typically deshielded compared to those on the benzene (B151609) ring.

The N-methyl group introduces a characteristic signal, typically a singlet or a doublet if coupled to the N-H proton, in the upfield region of the spectrum, generally between 2.2 and 2.6 ppm. openstax.org The N-H proton itself would likely appear as a broad signal whose chemical shift can vary depending on solvent and concentration. libretexts.org The addition of D₂O would cause the N-H signal to disappear, a common method for identifying exchangeable protons. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on known spectroscopic rules and data from similar compounds. Actual experimental values may vary.)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H36.5 - 6.8Doublet (d)
H47.7 - 7.9Doublet (d)
H57.4 - 7.6Doublet (d)
H67.1 - 7.3Doublet of doublets (dd)
H87.8 - 8.0Singlet/Doublet (s/d)
N-H5.0 - 7.0Broad singlet (br s)
N-CH₃2.9 - 3.2Singlet/Doublet (s/d)

The ¹³C NMR spectrum provides a map of the carbon framework. For this compound, ten distinct signals are expected, one for each carbon atom in its unique electronic environment. The carbon atoms of the aromatic quinoline core typically resonate in the range of 110-150 ppm. libretexts.org The carbon atom bonded to the bromine (C7) would be influenced by the halogen's electronegativity and heavy atom effect. The C2 carbon, directly attached to the nitrogen of the amino group, would appear significantly downfield, often above 150 ppm. The N-methyl carbon is expected to produce a signal in the aliphatic region, typically between 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)

CarbonPredicted Chemical Shift (δ, ppm)
C2155 - 160
C3110 - 115
C4135 - 140
C4a145 - 150
C5125 - 130
C6120 - 125
C7115 - 120
C8128 - 132
C8a140 - 145
N-CH₃20 - 30

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would establish ¹H-¹H correlations, revealing which protons are spin-coupled to each other, helping to trace the connectivity of the protons on the quinoline ring.

HSQC would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. For this compound (C₁₀H₉BrN₂), the molecular ion peak would be a key identifier. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity. docbrown.info

The calculated monoisotopic mass is 235.9949 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation in the mass spectrometer would likely involve characteristic losses:

Alpha-cleavage: The bond between the methyl group and the nitrogen may break, or a C-C bond adjacent to the C-N bond in the ring could cleave. libretexts.orgdocbrown.info

Loss of a bromine radical: Cleavage of the C-Br bond would result in a fragment ion with a mass 79 or 81 units less than the molecular ion.

Loss of HCN or methylamine: Fragmentation of the heterocyclic ring could lead to the elimination of small, stable neutral molecules.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/zNotes
[M]⁺236/238Molecular ion peak showing 1:1 isotopic pattern for Bromine.
[M+H]⁺237/239Protonated molecular ion, commonly seen in ESI-MS. Predicted CCS for [M+H]⁺ is 141.2 Ų. uni.lu
[M-Br]⁺157Loss of a Bromine atom.
[M-CH₃]⁺221/223Loss of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the spectrum would be characterized by several key absorption bands. As a secondary amine, it is expected to show a single N-H stretching band, which is typically weaker and sharper than the O-H band of alcohols. openstax.orgorgchemboulder.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Secondary Amine)Stretch3350 - 3310Medium, Sharp
C-H (Aromatic)Stretch3100 - 3000Medium to Weak
C-H (Aliphatic -CH₃)Stretch2960 - 2850Medium
C=C, C=N (Aromatic Ring)Stretch1620 - 1450Medium to Strong
C-N (Aromatic Amine)Stretch1335 - 1250Strong
C-BrStretch680 - 515Medium to Strong

The presence of a strong band in the 1335-1250 cm⁻¹ region for the C-N stretch and a single sharp peak around 3350 cm⁻¹ for the N-H stretch would be strong evidence for the N-methylated secondary aromatic amine structure. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system is a large, conjugated aromatic structure that is expected to absorb strongly in the UV region. The spectrum would likely show multiple bands corresponding to π → π* transitions. The presence of the amino group (an auxochrome) and the bromine atom will influence the position and intensity of these absorption maxima (λ_max). Typically, an amino group attached to an aromatic ring causes a bathochromic (red) shift to longer wavelengths compared to the unsubstituted aromatic system due to the extension of conjugation by the nitrogen's lone pair of electrons. libretexts.org The electronic properties and transitions can also be modeled using computational methods to correlate with experimental spectra. researchgate.net

X-ray Diffraction (XRD) for Single Crystal Structural Determination

For the specific compound this compound, publicly available single-crystal XRD data is not readily found in the literature. However, the analysis of closely related structures provides valuable insights into the expected molecular geometry. For instance, the crystal structure of 7-bromo-8-hydroxyquinoline has been determined, revealing key details about the quinoline ring system when substituted with a bromine atom. nih.gov Similarly, the crystal structure of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline has been reported, offering a comparative view of a related heterocyclic system. researchgate.net

In a hypothetical XRD analysis of this compound, one would expect the quinoline ring to be essentially planar. The bromine atom at the 7-position and the N-methylamino group at the 2-position would be the key substituents influencing the crystal packing through various intermolecular interactions. The precise bond lengths and angles would be determined, such as the C-Br, C-N, and N-C(methyl) bond distances.

To illustrate the type of data obtained from an XRD analysis, the following table presents hypothetical crystallographic parameters for this compound, based on typical values for similar organic compounds.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1045
Z4

Note: The values in this table are illustrative and not based on experimental data for this compound.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for elucidating the structural and electronic properties of molecules, especially when experimental data is scarce. These methods allow for the theoretical prediction of molecular geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as optimized geometry, Mulliken atomic charges, and the energies of molecular orbitals. DFT calculations can provide a deep understanding of the electronic distribution and reactivity of a molecule.

For this compound, DFT calculations would typically be performed using a basis set such as B3LYP/6-311G(d,p). These calculations would yield the optimized molecular geometry, confirming the planarity of the quinoline ring and providing precise bond lengths and angles. The distribution of electron density and the molecular electrostatic potential (MEP) map could also be generated, highlighting the electron-rich and electron-poor regions of the molecule. Such analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

The following table shows hypothetical Mulliken atomic charges for selected atoms in this compound, as would be predicted by DFT calculations.

AtomHypothetical Mulliken Charge (e)
Br(7)-0.05
N(1) (ring)-0.35
N(2) (amino)-0.40
C(2)+0.25
C(7)+0.02
C(8a)+0.15
C(methyl)-0.10
H(N-methyl)+0.20

Note: The values in this table are illustrative and not based on specific calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

An FMO analysis of this compound would reveal the distribution of these key orbitals across the molecule. The HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, indicating that these are the likely sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the quinoline ring system, particularly the carbon atoms, suggesting these as potential sites for nucleophilic attack.

The table below presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound.

ParameterHypothetical Value (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6

Note: The values in this table are illustrative and not based on specific calculations for this compound.

A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the bromine atom and the methylamino group will influence these energy levels. nih.gov

Prediction of Conformational Preferences and Intermolecular Interactions

The study of conformational preferences and intermolecular interactions is crucial for understanding how molecules pack in the solid state and interact with other molecules. For this compound, the primary conformational flexibility would involve the orientation of the methyl group relative to the quinoline ring. Computational methods can predict the most stable conformation by calculating the energy of different rotational isomers.

Intermolecular interactions play a significant role in the physical properties of the compound. For this compound, several types of interactions are expected:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. This could lead to the formation of dimers or extended networks in the solid state.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The planar quinoline rings can stack on top of each other, leading to stabilizing π-π interactions.

Computational studies can model these interactions and predict the most likely packing arrangements in the crystal lattice, providing insights that complement experimental XRD data. mdpi.com The interplay of these various non-covalent interactions will ultimately determine the supramolecular architecture of this compound.

Research Applications and Further Derivatization in Academic Contexts

Design and Synthesis of Quinoline-Based Chemical Probes and Ligands.nih.govresearchgate.net

The quinoline (B57606) framework is a "privileged scaffold" in medicinal chemistry, and 7-Bromo-N-methylquinolin-2-amine is instrumental in the design and synthesis of specialized chemical probes and ligands. These tools are crucial for exploring biological systems and identifying new therapeutic targets. The bromine atom at the 7-position and the N-methylamino group at the 2-position offer reactive sites for a variety of chemical transformations, enabling the creation of a diverse library of quinoline derivatives.

One of the significant applications of this compound is in the synthesis of enzyme inhibitors. Notably, it has been utilized as a key intermediate in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Overproduction of nitric oxide by nNOS is implicated in the progression of diseases like melanoma. nih.gov Researchers have synthesized derivatives of this compound to probe the active site of nNOS and understand the molecular interactions that lead to its inhibition. For instance, an improved synthesis of a potent nNOS inhibitor, 4-methyl-7-(3-((methylamino)methyl)phenethyl)quinolin-2-amine, was developed to facilitate further anti-melanoma therapeutic studies. nih.gov The study highlighted challenges in the initial synthetic route and presented a more efficient, scalable protocol. nih.gov

Compound NameApplication
4-methyl-7-(3-((methylamino)methyl)phenethyl)quinolin-2-aminenNOS inhibitor for anti-melanoma studies nih.gov
7-bromo-N-(tert-butyl)-4-methylquinolin-2-amineIntermediate in nNOS inhibitor synthesis nih.gov
N-(7-bromo-4-methylquinolin-2-yl)acetamideIntermediate in nNOS inhibitor synthesis nih.gov

The inherent biological activity of the quinoline core makes this compound an excellent starting point for creating molecular scaffolds to investigate various biological pathways. By modifying the bromine and amine functionalities, researchers can systematically alter the compound's properties to target specific proteins or cellular processes. These scaffolds have been instrumental in the discovery of new proteasome inhibitors, which are crucial for regulating intracellular protein degradation and have emerged as important targets for cancer therapy. nih.gov

Exploration of Structure-Reactivity and Structure-Function Relationships in Quinoline Systems.nih.govchemrxiv.org

The specific placement of the bromine atom and the N-methylamino group on the quinoline ring of this compound significantly influences its electronic properties and chemical reactivity. This makes it an ideal model compound for studying structure-reactivity and structure-function relationships in quinoline systems. The electron-donating nature of the amino group at the 2-position activates the pyridine (B92270) ring, while the bromine at the 7-position provides a site for various cross-coupling reactions. Understanding these relationships is crucial for the rational design of new quinoline-based molecules with desired biological or material properties. For example, studies on the photobasicity of quinoline derivatives have shown how substituents influence the electronic excited states, which is key for developing photocatalysts. chemrxiv.org

Development of Advanced Chemical Sensors and Detection Systems (e.g., fluorescent chemosensors for metal ions).researchgate.netnih.gov

Quinoline derivatives are widely used in the development of fluorescent chemosensors due to their favorable photophysical properties. This compound can be derivatized to create sensors that exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions. researchgate.netnih.gov For instance, a quinoline derivative was synthesized to act as a fluorescent chemosensor for detecting pH and copper ions (Cu²⁺). researchgate.net The sensor displayed a noticeable color change in its luminescence in response to varying pH levels and the presence of Cu²⁺, demonstrating its potential for environmental and biological monitoring. researchgate.net The design of such sensors often relies on mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT), where the binding of an ion modulates the fluorescence output. nih.govmdpi.com

SensorAnalyte Detected
7-((2-Aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt)pH and Cu²⁺ researchgate.net

Integration into Materials Science Research for Functional Polymers and Dyes.nih.gov

The reactivity of this compound, particularly at the bromine position, allows for its incorporation into larger molecular structures, including polymers and dyes. Through polymerization reactions, this quinoline derivative can be integrated into polymer backbones to create functional materials with specific optical, electronic, or thermal properties. The resulting polymers may find applications in areas such as organic light-emitting diodes (OLEDs) or as specialized coatings.

Synthesis of Complex Fused Heterocyclic Systems from Quinoline Precursors

This compound serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. The presence of both a reactive bromine atom and an amino group allows for intramolecular and intermolecular cyclization reactions, leading to the formation of polycyclic aromatic compounds. These complex structures are often sought after for their unique electronic properties and potential applications in materials science and as scaffolds for new drug discovery programs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Bromo-N-methylquinolin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a quinoline precursor followed by N-methylation. For example, nucleophilic substitution using methylamine under anhydrous THF at room temperature achieves high yields (~96%) (e.g., see the procedure for (8-Bromo-quinolin-2-ylmethyl)-methylamine in ). Key variables include solvent choice (THF vs. DCM), reaction time (30 min to 24 hr), and purification via column chromatography (MeOH:DCM gradients). Monitoring via TLC and NMR ensures intermediate purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm the structure. For example, 1H^1H-NMR peaks at δ 8.09 (d, J = 8.4 Hz) and δ 2.58 (s, 3H) correspond to aromatic protons and the N-methyl group, respectively . ESI-MS or FABMS provides molecular ion confirmation (e.g., m/z 251/253 for bromine isotopes). Elemental analysis (C, H, N) further validates purity .

Q. What are the foundational biological activities reported for this compound, and how are these assays designed?

  • Methodological Answer : Antimicrobial and anticancer activities are commonly evaluated. For antimicrobial testing, use broth microdilution assays against pathogens like Klebsiella pneumoniae (MIC values ≤ 25 µg/mL) . Anticancer activity is assessed via MTT assays on cancer cell lines (e.g., IC50_{50} values), with PRMT5 inhibition studied through enzymatic assays (e.g., IC50_{50} < 1 µM for halogenated analogs) .

Advanced Research Questions

Q. How can the electrophilic bromine at position 7 be leveraged for functionalization to enhance bioactivity?

  • Methodological Answer : The bromine atom enables site-specific modifications via Suzuki coupling or nucleophilic substitution. For instance:

  • Suzuki coupling : React with arylboronic acids under Pd catalysis to introduce biaryl motifs, improving binding to hydrophobic enzyme pockets .
  • Azide substitution : Replace Br with NaN3_3 to generate azido derivatives for click chemistry-based probes .
    Optimize conditions (e.g., catalyst loading, solvent polarity) using DOE (Design of Experiments) to maximize yield and minimize byproducts.

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols:

  • Use identical cell lines (e.g., MCF-7 vs. HeLa) and passage numbers.
  • Control for solvent effects (DMSO ≤ 0.1% v/v).
  • Validate enzymatic assays with positive controls (e.g., EPZ015666 for PRMT5 inhibition) .
    Apply meta-analysis tools to compare datasets and identify outliers .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like PRMT5 (PDB: 4GQB). Prioritize derivatives with hydrogen bonds to Glu435 and π-π stacking with Phe327 .
  • ADMET prediction : Employ SwissADME to optimize logP (target 2–3), aqueous solubility, and CYP450 inhibition. Halogen substitution (e.g., F, Cl) often enhances metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.